4-(N,N-Dimethylsulfamoyloxy)benzamidoxime
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Overview
Description
[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate is a complex organic compound with a unique structure that combines a hydroxycarbamimidoyl group and a dimethylsulfamate group attached to a phenyl ring
Mechanism of Action
- Researchers have explored external sources to increase NO levels, and amidoximes and oximes are among these compounds .
- These pathways contribute to the release of NO, which has vasodilatory effects and impacts cardiovascular function .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the reaction of 4-nitrophenyl N,N-dimethylsulfamate with hydroxylamine to introduce the hydroxycarbamimidoyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon to facilitate the reduction of the nitro group to an amine, followed by the formation of the hydroxycarbamimidoyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitro group in the precursor can be reduced to an amine, which is a crucial step in the synthesis.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation using palladium on carbon are frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxycarbamimidoyl group can yield oximes or nitriles, while reduction of the nitro group results in the formation of an amine.
Scientific Research Applications
[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar phenyl ring structure but different functional groups.
Hydrogen bromide: A simpler compound used in various chemical reactions but lacks the complexity of [4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate.
Uniqueness
What sets [4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate apart is its combination of a hydroxycarbamimidoyl group and a dimethylsulfamate group, which provides unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-12(2)17(14,15)16-8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVBVSASWXRFCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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